ベンジル(2-(アミノオキシ)エチル)カルバメート

概要

説明

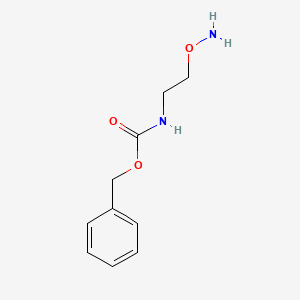

Benzyl (2-(aminooxy)ethyl)carbamate is a chemical compound with the molecular formula C10H14N2O3. . The compound is known for its unique structure, which includes an aminooxy group and a benzyl carbamate moiety.

科学的研究の応用

Benzyl (2-(aminooxy)ethyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving aminooxy groups.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

生化学分析

Biochemical Properties

Benzyl (2-(aminooxy)ethyl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis and modification of peptides. It acts as a protecting group for amines, which is essential in peptide synthesis . The compound interacts with enzymes such as proteases and peptidases, which are involved in the cleavage and formation of peptide bonds. Additionally, Benzyl (2-(aminooxy)ethyl)carbamate can interact with proteins and other biomolecules through its carbamate and aminooxy groups, facilitating various biochemical modifications .

Cellular Effects

The effects of Benzyl (2-(aminooxy)ethyl)carbamate on cells and cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation . Additionally, Benzyl (2-(aminooxy)ethyl)carbamate can alter gene expression by interacting with transcription factors and other regulatory proteins . Its impact on cellular metabolism includes changes in the activity of metabolic enzymes and the flux of metabolites .

Molecular Mechanism

At the molecular level, Benzyl (2-(aminooxy)ethyl)carbamate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by forming covalent bonds with their active sites . Additionally, Benzyl (2-(aminooxy)ethyl)carbamate can influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl (2-(aminooxy)ethyl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Benzyl (2-(aminooxy)ethyl)carbamate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of Benzyl (2-(aminooxy)ethyl)carbamate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell growth and differentiation . At high doses, Benzyl (2-(aminooxy)ethyl)carbamate can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

Benzyl (2-(aminooxy)ethyl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with other biomolecules . Additionally, Benzyl (2-(aminooxy)ethyl)carbamate can influence the levels of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of Benzyl (2-(aminooxy)ethyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, Benzyl (2-(aminooxy)ethyl)carbamate can interact with intracellular proteins and organelles, influencing its localization and accumulation .

Subcellular Localization

Benzyl (2-(aminooxy)ethyl)carbamate exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the regulation of cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: Benzyl (2-(aminooxy)ethyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 2-(aminooxy)ethanol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of benzyl (2-(aminooxy)ethyl)carbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions: Benzyl (2-(aminooxy)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Oximes or nitriles.

Reduction: Amines.

Substitution: Substituted carbamates or ethers.

作用機序

The mechanism of action of benzyl (2-(aminooxy)ethyl)carbamate involves its ability to form stable carbamate linkages with amines. This property makes it useful as a protecting group in peptide synthesis. The compound can be deprotected under acidic or basic conditions, allowing for the selective removal of the carbamate group without affecting other functional groups .

Molecular Targets and Pathways: The aminooxy group in benzyl (2-(aminooxy)ethyl)carbamate can interact with various biological targets, including enzymes and receptors. The compound can inhibit enzyme activity by forming stable carbamate linkages with active site residues .

類似化合物との比較

Benzyl (2-(2-aminoethoxy)ethyl)carbamate: Similar structure but with an additional ethoxy group.

Benzyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Contains two ethoxy groups, making it more hydrophilic.

Uniqueness: Benzyl (2-(aminooxy)ethyl)carbamate is unique due to its aminooxy group, which provides distinct reactivity compared to other carbamate derivatives. This reactivity makes it particularly useful in synthetic chemistry and biological studies.

生物活性

Benzyl (2-(aminooxy)ethyl)carbamate, a compound with the molecular formula C10H14N2O3, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Benzyl (2-(aminooxy)ethyl)carbamate functions primarily as a protecting group for amines in peptide synthesis. It plays a crucial role in biochemical reactions by forming stable carbamate linkages, which can be selectively deprotected under acidic or basic conditions.

Table 1: Physical Properties of Benzyl (2-(aminooxy)ethyl)carbamate

| Property | Value |

|---|---|

| Molecular Weight | 210.23 g/mol |

| Boiling Point | ~405.7 °C |

| Melting Point | 58-60 °C |

The compound influences various cellular processes by modulating signaling pathways and gene expression. Notably, it has been observed to affect the MAPK/ERK signaling pathway, which is pivotal for cell growth and differentiation.

Benzyl (2-(aminooxy)ethyl)carbamate interacts with specific biomolecules, including enzymes and receptors, through covalent bonding. This interaction can inhibit or activate enzyme activity by binding to their active sites, thereby altering their function.

3.1 Enzyme Inhibition Studies

In biochemical research, Benzyl (2-(aminooxy)ethyl)carbamate serves as an inhibitor in enzyme studies. It allows researchers to investigate enzyme structure and function without interference from normal activity. The inhibition constant (Ki) can be determined by varying the concentration of the compound and monitoring enzyme activity using spectrophotometric methods.

Case Study: Enzyme Inhibition

A study demonstrated that varying concentrations of Benzyl (2-(aminooxy)ethyl)carbamate effectively inhibited specific enzymes involved in metabolic pathways. The degree of inhibition was directly correlated with the concentration of the compound used.

3.2 Prodrug Potential

Research indicates that Benzyl (2-(aminooxy)ethyl)carbamate may act as a prodrug, undergoing metabolic conversion to release active therapeutic agents. Initial pharmacokinetic studies show favorable conversion rates, suggesting potential for drug development.

4. Chemical Biology and Nanotechnology Applications

Benzyl (2-(aminooxy)ethyl)carbamate is utilized in chemical biology for selective protein labeling, allowing real-time visualization of protein dynamics within cells. This application is crucial for studying protein interactions and functions without disrupting their native activities.

In nanotechnology, the compound is employed to functionalize nanoparticles, enhancing their stability and specificity for biomedical applications such as imaging and targeted drug delivery.

5. Conclusion

Benzyl (2-(aminooxy)ethyl)carbamate exhibits significant biological activity through its role as a protecting group in peptide synthesis, enzyme inhibition, and potential as a prodrug. Its applications span across various fields including biochemistry, pharmacology, chemical biology, and nanotechnology. Ongoing research is essential to fully elucidate its mechanisms of action and explore new therapeutic potentials.

This comprehensive analysis underscores the importance of Benzyl (2-(aminooxy)ethyl)carbamate in scientific research and its promising applications in medicine and biotechnology.

特性

IUPAC Name |

benzyl N-(2-aminooxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c11-15-7-6-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBXPJHTCSWUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553803 | |

| Record name | Benzyl [2-(aminooxy)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226569-28-4 | |

| Record name | Benzyl [2-(aminooxy)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。